2-Methyl-3-phenylsulfanylbut-3-en-2-ol
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Overview
Description
2-Methyl-3-phenylsulfanylbut-3-en-2-ol is an organic compound with the molecular formula C11H14OS. It is characterized by the presence of a phenylsulfanyl group attached to a butenol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-phenylsulfanylbut-3-en-2-ol can be synthesized through several methods. One common approach involves the reaction of a Grignard reagent with a suitable carbonyl compound. For instance, the reaction of phenylmagnesium bromide with 2-methyl-3-buten-2-one can yield the desired product . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
This includes the use of continuous flow reactors, optimization of reaction conditions for maximum yield, and purification techniques such as distillation or crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenylsulfanylbut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Formation of 2-methyl-3-phenylsulfanylbutan-2-one.
Reduction: Formation of 2-methyl-3-phenylsulfanylbutan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-phenylsulfanylbut-3-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenylsulfanylbut-3-en-2-ol involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-buten-2-ol: Lacks the phenylsulfanyl group, making it less versatile in certain chemical reactions.
3-Methyl-1-phenyl-3-buten-1-ol: Similar structure but different functional groups, leading to different reactivity and applications.
Uniqueness
2-Methyl-3-phenylsulfanylbut-3-en-2-ol is unique due to the presence of both a phenylsulfanyl group and a butenol backbone. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
82782-25-0 |
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Molecular Formula |
C11H14OS |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
2-methyl-3-phenylsulfanylbut-3-en-2-ol |
InChI |
InChI=1S/C11H14OS/c1-9(11(2,3)12)13-10-7-5-4-6-8-10/h4-8,12H,1H2,2-3H3 |
InChI Key |
YXPZRUUEJYJBNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=C)SC1=CC=CC=C1)O |
Origin of Product |
United States |
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